molecular formula C13H8N4O4 B1680237 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole CAS No. 1772-39-0

5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole

Cat. No. B1680237
CAS RN: 1772-39-0
M. Wt: 284.23 g/mol
InChI Key: XJIPBORERCFIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC-657186 is a novel selective non-zinc-binding MMP-2 inhibitor.

Scientific Research Applications

5′-Nitro-2′-(4-nitrophenyl)benzanilide

  • The molecular formula of this compound is .
  • The CAS Number of this compound is 84682-33-7 .
  • The molecular weight of this compound is 363.32 .

5′-Nitro-2′-(4-nitrophenyl)benzanilide

  • The molecular formula of this compound is .
  • The CAS Number of this compound is 84682-33-7 .
  • The molecular weight of this compound is 363.32 .

properties

IUPAC Name

6-nitro-2-(4-nitrophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4/c18-16(19)9-3-1-8(2-4-9)13-14-11-6-5-10(17(20)21)7-12(11)15-13/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIPBORERCFIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170267
Record name 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole

CAS RN

1772-39-0
Record name 6-Nitro-2-(4-nitrophenyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1772-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole

Citations

For This Compound
3
Citations
M Yokesh Kumar - 2012 - repository-tnmgrmu.ac.in
The study of Synthesize 2-substituted benzimidazole derivatives by both conventional and microwave method and compare the yield. Further the study will extended to introduce …
Number of citations: 3 repository-tnmgrmu.ac.in
S CHAURASYA, S HAFEEZ, S SALEEM, S BINTE… - ijarmps.org
A series of novel benzimidazole (BM1-BM5) was designed, synthesized and characterized for evaluation of potential antibacterial activity against Bacillus substilis, Staphylococcus …
Number of citations: 0 www.ijarmps.org
SIM Alaqeel, J Gardiner - 2010 - core.ac.uk
1.5. 1 Background: general structure of nucleic acids 30 1.5. 2 Major and minor grooves of DNA 32 1.5. 3 DNA-drug interactions 33 1.5. 3.1 Intercalation 33 1.5. 3.2 Alkylation drugs 35 …
Number of citations: 4 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.